N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide
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Overview
Description
N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is a synthetic organic compound that features a quinoline moiety linked to a phenyl ring through a methoxy group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an appropriate nucleophile forms the quinoline core .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide linkage can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group yields aldehydes or carboxylic acids.
- Reduction of the amide linkage yields amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit bacterial enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects .
Comparison with Similar Compounds
Quinolone derivatives: These compounds share the quinoline core and exhibit similar antibacterial properties.
Methoxy-substituted phenyl compounds: These compounds have similar structural features and can undergo similar chemical reactions.
Uniqueness: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and methoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
N-[4-methoxy-3-(quinolin-2-ylmethoxy)phenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-6-21(24)23-16-11-12-19(25-2)20(13-16)26-14-17-10-9-15-7-4-5-8-18(15)22-17/h4-5,7-13H,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYCUVJSTUOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC(=C(C=C1)OC)OCC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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